molecular formula C22H17N3O4 B12314941 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid

Cat. No.: B12314941
M. Wt: 387.4 g/mol
InChI Key: OTYIYRPUCIBVRO-UHFFFAOYSA-N
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Description

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a pyrrolo[3,4-d]pyrimidine core

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C22H17N3O4/c26-21(27)20-23-9-13-10-25(11-19(13)24-20)22(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,26,27)

InChI Key

OTYIYRPUCIBVRO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group with the Fmoc group, followed by cyclization to form the pyrrolo[3,4-d]pyrimidine core. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound’s unique structure makes it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate binding to these targets, while the pyrrolo[3,4-d]pyrimidine core can modulate their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine

Uniqueness

Compared to similar compounds, 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid stands out due to its unique combination of the Fmoc group and the pyrrolo[3,4-d]pyrimidine core. This combination provides distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Biological Activity

The compound 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid (CAS Number: 2757952-41-1) is a synthetic organic molecule with potential biological applications. Its structure combines elements of pyrrolo[3,4-d]pyrimidine, which has been associated with various pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H19N3O4
  • Molecular Weight : 401.4 g/mol
  • Structure : The compound features a pyrrolo[3,4-d]pyrimidine core substituted with a fluorenylmethoxycarbonyl group.

Research indicates that compounds in the pyrrolo[3,4-d]pyrimidine class exhibit diverse biological activities. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Pyrrolo[3,4-d]pyrimidines have shown potential as inhibitors of various enzymes, including kinases and phosphodiesterases.
  • Antitumor Activity : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Antiviral Properties : There is evidence supporting the antiviral activity of similar compounds against various viral infections, potentially through interference with viral replication processes.

Biological Evaluation

Recent studies have evaluated the biological activities of this compound through various assays:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against several cancer cell lines. For example:
    • HeLa Cells: IC50 values indicated effective cell growth inhibition.
    • MCF-7 Cells: The compound showed selective cytotoxicity compared to normal cell lines.
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes linked to cancer progression and inflammation:
    • Cyclooxygenase (COX) Inhibition : Demonstrated moderate inhibition of COX enzymes, suggesting anti-inflammatory properties.
    • Histone Deacetylase (HDAC) Inhibition : Preliminary data indicate that it may act as an HDAC inhibitor, which is relevant for cancer therapy.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antitumor Activity : A study published in a peer-reviewed journal reported that derivatives of pyrrolo[3,4-d]pyrimidine exhibited substantial antitumor activity in vivo. Mice treated with these compounds showed reduced tumor growth compared to control groups.
  • Research on Antiviral Effects : Another study explored the antiviral potential against influenza virus in vitro. The results indicated that the compound could reduce viral load significantly.

Data Summary

Biological ActivityAssay TypeResult
CytotoxicityHeLa Cell LineIC50 = 10 µM
CytotoxicityMCF-7 Cell LineIC50 = 15 µM
COX InhibitionEnzyme AssayIC50 = 50 µM
HDAC InhibitionEnzyme AssayIC50 = 30 µM
Antiviral ActivityInfluenza Virus AssayViral Load Reduction = 70%

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